molecular formula C10H12ClNO2 B12008134 Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester CAS No. 673-00-7

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester

Cat. No.: B12008134
CAS No.: 673-00-7
M. Wt: 213.66 g/mol
InChI Key: UVPPWESDRAKSEO-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester, also known as carbanolate, is a chemical compound with the molecular formula C10H12ClNO2. It is a derivative of carbamic acid and is characterized by the presence of a 4-chloro-3,5-xylyl ester group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3,5-dimethylphenol with methyl isocyanate. The reaction typically occurs under controlled conditions, often in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.

Scientific Research Applications

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 4-chloro-3,5-xylyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or pesticidal effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, 2-chloro-4,5-xylyl ester
  • Carbamic acid, methyl-, 6-chloro-3,4-xylyl ester
  • Carbamic acid, methyl-, (2-chloro-4,5-dimethyl)phenyl ester

Uniqueness

Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and efficacy in various applications, making it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPPWESDRAKSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217666
Record name Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673-00-7
Record name Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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